JNK1 Selectivity Advantage of Pyrazol-4-yl Pyridine Core Over Pyrazol-3-yl Pyridine Scaffolds
A pyrazol-4-yl pyridine derivative (11e) built on the target compound core achieved JNK1 IC50 = 1.81 nM, with 7.0-fold selectivity over JNK2 (IC50 = 12.7 nM) and 5.8-fold over JNK3 (IC50 = 10.5 nM) at 1 µM ATP [1]. In a 50-kinase panel, 11e showed high JNK selectivity with minimal off-target activity [1]. By contrast, the clinical 3-pyridyl derivative GDC-0879 (which uses the alternative pyrazol-3-yl pyridine regioisomer) is a B-Raf V600E inhibitor with IC50 = 0.13 nM but lacks JNK selectivity—its kinase selectivity is directed at Raf family kinases [2]. The regiochemistry of the pyridyl attachment (C4 vs. C3) is a primary determinant of kinase targeting preference.
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | JNK1 IC50 = 1.81 nM; JNK2 IC50 = 12.7 nM; JNK3 IC50 = 10.5 nM; selective among 50 kinases (compound 11e, pyrazol-4-yl pyridine core) |
| Comparator Or Baseline | GDC-0879 (pyrazol-3-yl pyridine scaffold): B-Raf V600E IC50 = 0.13 nM; >200 kinases tested with IC50 >1 µM; JNK activity not reported as a primary target |
| Quantified Difference | Different kinase targeting: JNK-selective vs. B-Raf-selective; ~7-fold JNK1 vs. JNK2 selectivity for 11e |
| Conditions | hJNK isoform assays at 1 µM ATP; 50-kinase panel profiling; NanoBRET intracellular JNK1 IC50 = 2.81 µM for 11e |
Why This Matters
For users selecting a starting scaffold for JNK inhibitor development, the 4-pyridyl orientation provides a validated path to JNK1 selectivity that the 3-pyridyl isomer cannot replicate without extensive redesign.
- [1] Mersal KI, et al. Eur J Med Chem. 2023;261:115779. Compound 11e JNK isoform IC50 data and kinase profiling. View Source
- [2] GDC-0879 pharmacology: Hoeflich KP, et al. J Pharmacol Exp Ther. 2009;329(1):360-367. B-Raf IC50 = 0.13 nM; kinase selectivity data. View Source
